

Application Notes and Protocols: Utilizing CP-547,632 TFA in Combination with Chemotherapy

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Compound of Interest		
Compound Name:	CP-547632 TFA	
Cat. No.:	B11927924	Get Quote

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Introduction

CP-547,632 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway. By inhibiting VEGFR-2, CP-547,632 can disrupt this pathway, leading to a reduction in tumor angiogenesis and subsequent inhibition of tumor growth.[1][2][3] Preclinical studies have demonstrated that CP-547,632 as a single agent can inhibit tumor growth by as much as 85% in human xenograft models.[1][2][3]

Combining anti-angiogenic agents like CP-547,632 with traditional cytotoxic chemotherapy presents a rational and potentially synergistic approach to cancer treatment. Chemotherapy targets rapidly dividing cancer cells, while CP-547,632 can normalize tumor vasculature, improving the delivery and efficacy of chemotherapeutic agents, and inhibit tumor growth by cutting off its blood supply. This document provides detailed application notes and experimental protocols for investigating the combination of CP-547,632 TFA with standard chemotherapy agents.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

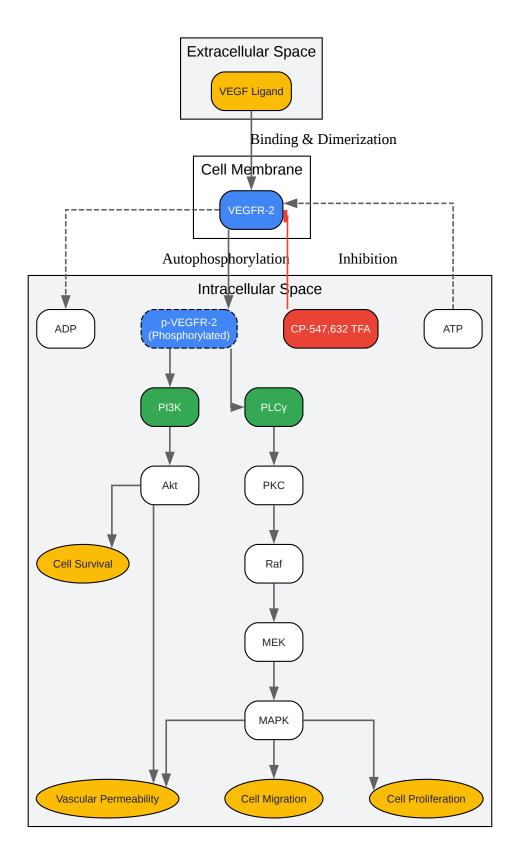


Methodological & Application

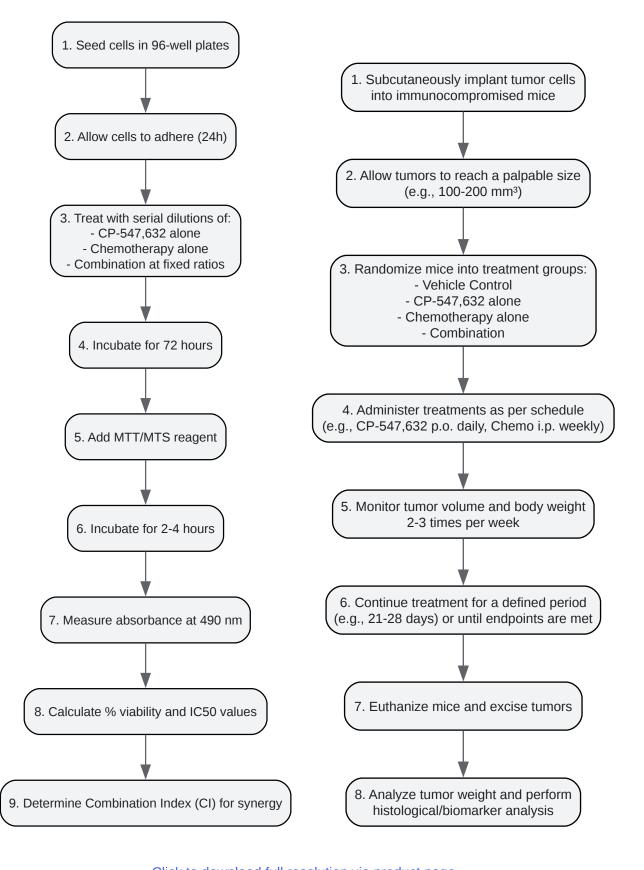
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VEGF, secreted by tumor cells, binds to VEGFR-2 on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the PLCy-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all essential for angiogenesis. CP-547,632 acts as an ATP-competitive inhibitor at the tyrosine kinase domain of VEGFR-2, preventing autophosphorylation and blocking the downstream signaling cascade.









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References

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